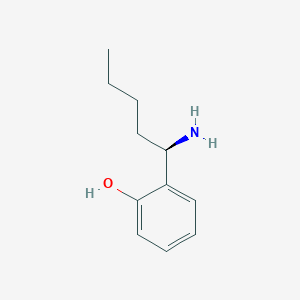
(R)-2-(1-Aminopentyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1-Aminopentyl)phenol is an organic compound characterized by a phenol group attached to a pentyl chain with an amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(1-Aminopentyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate phenol derivative.
Alkylation: The phenol derivative undergoes alkylation with a suitable pentyl halide under basic conditions to form the intermediate.
Amination: The intermediate is then subjected to amination using an amine source, such as ammonia or an amine derivative, under controlled conditions to yield ®-2-(1-Aminopentyl)phenol.
Industrial Production Methods: Industrial production of ®-2-(1-Aminopentyl)phenol may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Selection: High-purity phenol and pentyl halide are chosen.
Reaction Optimization: Reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Purification: The product is purified using techniques like distillation, crystallization, or chromatography.
Types of Reactions:
Oxidation: ®-2-(1-Aminopentyl)phenol can undergo oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinone derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of ®-2-(1-Aminopentyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
(S)-2-(1-Aminopentyl)phenol: The enantiomer of ®-2-(1-Aminopentyl)phenol, differing in the spatial arrangement of atoms.
2-(1-Aminopropyl)phenol: A shorter chain analog with similar functional groups.
2-(1-Aminohexyl)phenol: A longer chain analog with similar functional groups.
Uniqueness:
- The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer due to stereospecific interactions with biological targets.
- The pentyl chain length provides a balance between hydrophobicity and hydrophilicity, influencing its solubility and reactivity.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
2-[(1R)-1-aminopentyl]phenol |
InChI |
InChI=1S/C11H17NO/c1-2-3-7-10(12)9-6-4-5-8-11(9)13/h4-6,8,10,13H,2-3,7,12H2,1H3/t10-/m1/s1 |
InChIキー |
ODQUTYLMCNHJGG-SNVBAGLBSA-N |
異性体SMILES |
CCCC[C@H](C1=CC=CC=C1O)N |
正規SMILES |
CCCCC(C1=CC=CC=C1O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



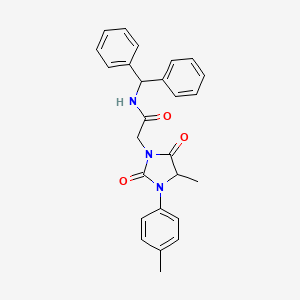

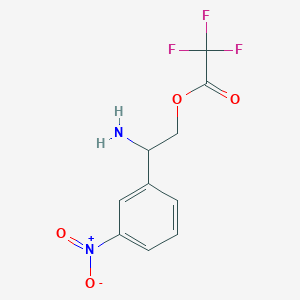

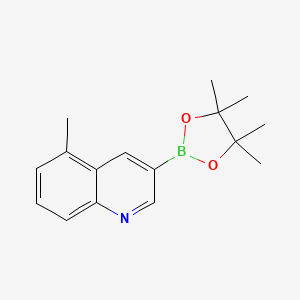
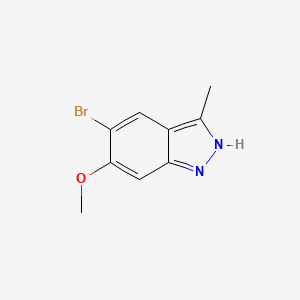
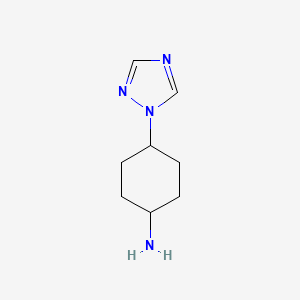
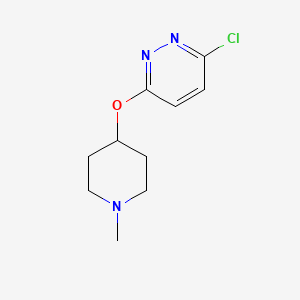

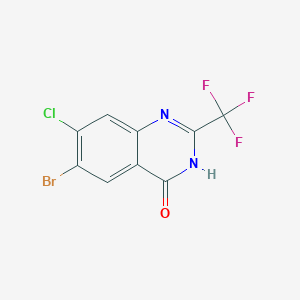

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one hydrochloride](/img/structure/B12971262.png)

